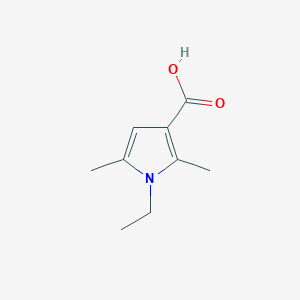

1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-10-6(2)5-8(7(10)3)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFAZMHRJRGODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407140 | |

| Record name | 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847837-34-7 | |

| Record name | 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme

Ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate → 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Procedure

Mechanistic Insight

Base-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, followed by protonation to isolate the carboxylic acid.

Method 2: Oxidation of Aldehyde Derivatives

Reaction Scheme

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde → this compound

Procedure

Key Data

| Parameter | Value |

|---|---|

| Optimal Temperature | 70°C |

| Reaction Time | 5 hours |

| By-Products | Over-oxidized intermediates |

Method 3: Paal-Knorr Pyrrole Synthesis with Post-Functionalization

Reaction Scheme

1,4-Diketone + Ethylamine → Pyrrole intermediate → Carboxylic acid derivative

Procedure

-

- React 2,5-hexanedione with ethylamine in acetic acid to form 1-ethyl-2,5-dimethylpyrrole.

-

- Introduce carboxylic acid via Vilsmeier-Haack reaction (POCl₃/DMF) at position 3.

-

- Cyclization: 24 hours at 25°C

- Carboxylation: 0°C to room temperature, 12 hours

Yield :

- Cyclization: 80%

- Carboxylation: 65%

Optimization Table

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Acetic acid, ethylamine | 25°C | 24 h | 80% |

| Carboxylation | POCl₃, DMF | 0°C → 25°C | 12 h | 65% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Ester Hydrolysis | High yield, mild conditions | Requires ester precursor | Industrial |

| Aldehyde Oxidation | Straightforward | Over-oxidation risk | Lab-scale |

| Paal-Knorr | Modular substituent control | Multi-step synthesis | Limited |

Industrial-Scale Considerations

- Cost Efficiency : Ester hydrolysis is preferred due to low reagent costs (~$25/500 mg precursor).

- Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

- Environmental Impact : Oxidation methods generate heavy metal waste (Cr/Mn), necessitating treatment protocols.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as:

- Oxidation : Converting the aldehyde group to a carboxylic acid.

- Reduction : Reducing the aldehyde to an alcohol.

- Electrophilic Substitution : Reacting at the pyrrole ring due to the electron-donating nitrogen atom.

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, certain analogs of this compound have demonstrated efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 1 µg/mL .

Anticancer Activity

In vitro studies indicate that pyrrole derivatives can induce cytotoxic effects against various cancer cell lines. For example, specific compounds derived from this scaffold have shown IC₅₀ values ranging from 29 to 59 µM against HepG2 and MDA-MB-231 cancer cell lines, suggesting their potential as anticancer agents .

Case Study 1: Antitubercular Activity

A series of pyrrole derivatives were synthesized based on the structure of this compound. In phenotypic screening against M. tuberculosis, compounds labeled as 5n , 5q , and 5r exhibited high activity with MIC values below 1 µg/mL while maintaining low cytotoxicity against human pulmonary fibroblasts.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cancer treatment, a range of pyrrole derivatives was evaluated for their cytotoxic effects on cancer cell lines including HepG2 and MDA-MB-231. Compound 5k emerged as a potent inhibitor with significant activity against multiple targets involved in cancer progression, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Data Table: Summary of Biological Activities

| Compound Name | Target Organism/Cell Line | Activity Type | MIC/IC₅₀ Value |

|---|---|---|---|

| Compound 5n | Mycobacterium tuberculosis | Antimicrobial | < 1 µg/mL |

| Compound 5k | HepG2/MDA-MB-231 | Anticancer | 29 - 59 µM |

Mécanisme D'action

The mechanism of action of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its analogs:

Structural and Functional Insights:

Substituent Effects on Reactivity :

- The ethyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like benzyl (in 3807-61-2) or diethoxyphenyl (in 923768-61-0). This balance facilitates synthetic modifications while maintaining stability .

- The absence of a 1-substituent in 57338-76-8 increases reactivity at the pyrrole nitrogen, making it prone to electrophilic attacks .

The diethoxyphenyl group in 923768-61-0 introduces electron-donating effects, improving solubility in polar solvents .

Synthetic Pathways :

- The target compound is likely synthesized via esterification followed by hydrolysis, as seen in analogs like ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate .

- Derivatives with ester groups (e.g., 1183616-12-7) may undergo hydrolysis to regenerate the carboxylic acid, enabling prodrug strategies .

Biological and Material Applications: The benzyl-substituted analog (3807-61-2) is favored in drug discovery for its hydrophobic interactions with protein pockets . The cyclopropylmethyl analog (C11H15NO2) demonstrates enhanced conformational stability, useful in designing enzyme inhibitors .

Research Findings and Data

Spectroscopic Data (Representative Examples):

Activité Biologique

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 169.21 g/mol. The compound features a pyrrole ring with ethyl and methyl substituents, along with a carboxylic acid functional group that contributes to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The carboxylic acid group may inhibit enzymes involved in metabolic pathways, potentially leading to antimicrobial effects .

- Receptor Binding : The compound can bind to specific receptors or proteins, altering their activity and potentially influencing cellular signaling pathways .

- Covalent Bond Formation : The reactive nature of the carboxylic acid allows it to form covalent bonds with nucleophilic sites in proteins, which may lead to changes in protein function or stability .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary evaluations have indicated that it may inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-468 (breast cancer):

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 9.4 |

| MDA-MB-468 | 0.065 |

These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives, including this compound:

- Antitumor Agent Development : A study focused on synthesizing pyrrole derivatives demonstrated that modifications at the pyrrole ring could enhance anticancer activity. The introduction of substituents similar to those in this compound significantly improved efficacy against various cancer cell lines .

- Antimicrobial Efficacy : Another investigation assessed multiple pyrrole-based compounds for their ability to combat bacterial infections. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, underscoring the importance of structural features in determining biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can purity be validated?

- Methodology : Synthesis often involves multi-step reactions, such as cyclization of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives followed by alkylation. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) were synthesized via coupling reactions and characterized using H NMR and ESI-MS . Purity validation typically employs HPLC (≥98%) and spectroscopic techniques to confirm structural integrity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- H NMR : Used to confirm substituent positions and hydrogen environments. For instance, ethyl pyrrole derivatives show distinct peaks for ethyl groups (δ ~1.2–1.3 ppm) and aromatic protons (δ ~6.3–7.8 ppm) .

- ESI-MS : Provides molecular ion ([M+1]) data to verify molecular weight. For example, related compounds like 255 exhibited [M+1] at m/z 293.2 .

- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm) and N-H bonds (~3300 cm) .

Q. What safety protocols are critical when handling this compound?

- Guidance : The compound is classified as Xi (irritant) with risk codes R36/37/38 (irritates eyes, skin, and respiratory system). Use PPE (gloves, goggles), work in a fume hood, and adhere to disposal regulations (e.g., EPA guidelines). Safety data sheets (SDS) should be requested for lab-specific protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

- Analysis : Variations in melting points (e.g., 200°C vs. predicted values) may arise from polymorphic forms or impurities. Validate purity via DSC (differential scanning calorimetry) and recrystallization in solvents like ethanol/water mixtures. Cross-reference multiple sources (e.g., ACMEC and Enamine Ltd. data) to identify consensus values .

Q. What strategies enable efficient derivatization of this compound for medicinal chemistry applications?

- Methodology :

- Carboxylic Acid Functionalization : Convert the -COOH group to amides or esters using coupling agents (e.g., EDC/HOBt). For example, compound 261 was synthesized via cyclopropylcarbamoyl coupling .

- Substituent Modification : Introduce fluorinated or trifluoromethyl groups via Suzuki-Miyaura cross-coupling, as seen in derivatives like 254 and 255 .

- Biological Screening : Use in vitro assays (e.g., kinase inhibition) to evaluate bioactivity, guided by structural analogs in pyrrole-based drug discovery .

Q. How does the compound’s stability vary under different storage conditions?

- Experimental Design :

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH over 6 months, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

- pH-Dependent Stability : Test solubility and stability in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., RT vs. refrigerated) .

Data Contradiction Analysis

Q. Why do different sources report conflicting molecular weights or spectral data?

- Root Cause : Variations may stem from isotopic impurities (e.g., C in MS), crystallographic disorder (e.g., SHELXL refinements), or synthetic byproducts. Cross-validate using high-resolution MS (HRMS) and single-crystal X-ray diffraction (as in compound 215) to resolve ambiguities .

Applications in Drug Discovery

Q. What role does this compound play in developing protease inhibitors or kinase modulators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.